
3-benzyl-2-oxo-2H-chromen-4-yl 2-fluorobenzoate
Description
3-benzyl-2-oxo-2H-chromen-4-yl 2-fluorobenzoate is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Properties
IUPAC Name |
(3-benzyl-2-oxochromen-4-yl) 2-fluorobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FO4/c24-19-12-6-4-10-16(19)22(25)28-21-17-11-5-7-13-20(17)27-23(26)18(21)14-15-8-2-1-3-9-15/h1-13H,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZJJRXYNQLDJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)OC(=O)C4=CC=CC=C4F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-benzyl-2-oxo-2H-chromen-4-yl 2-fluorobenzoate typically involves the reaction of 7-hydroxy-2H-chromen-2-one with benzyl bromide to form 3-benzyl-2-oxo-2H-chromen-4-yl. This intermediate is then reacted with 2-fluorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-benzyl-2-oxo-2H-chromen-4-yl 2-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzoate moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: Acidic or basic hydrolysis can break the ester bond, yielding the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Industry: The compound can be used in the
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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